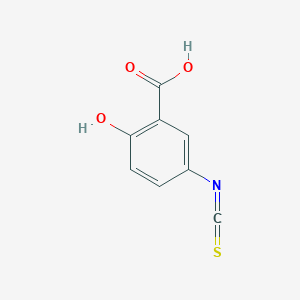
5-Isothiocyanatosalicylic acid
Übersicht
Beschreibung
5-Isothiocyanatosalicylic acid (5-ITCSA) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a derivative of salicylic acid and contains an isothiocyanate group, which makes it a potent bioactive molecule.
Wirkmechanismus
The mechanism of action of 5-Isothiocyanatosalicylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Isothiocyanatosalicylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Isothiocyanatosalicylic acid in lab experiments is its potent bioactivity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using 5-Isothiocyanatosalicylic acid is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-Isothiocyanatosalicylic acid. One area of focus is the development of new synthetic methods that are more efficient and cost-effective. Another area of focus is the study of the mechanism of action of 5-Isothiocyanatosalicylic acid to better understand its potential applications in various fields. Additionally, further research is needed to determine the safety and efficacy of 5-Isothiocyanatosalicylic acid for use in humans.
Wissenschaftliche Forschungsanwendungen
5-Isothiocyanatosalicylic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Isothiocyanatosalicylic acid has been shown to have potential applications in the food industry as a natural preservative and antioxidant.
Eigenschaften
CAS-Nummer |
116569-31-4 |
|---|---|
Produktname |
5-Isothiocyanatosalicylic acid |
Molekularformel |
C8H5NO3S |
Molekulargewicht |
195.2 g/mol |
IUPAC-Name |
2-hydroxy-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12) |
InChI-Schlüssel |
FXIXLMKSTCAARZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Synonyme |
Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


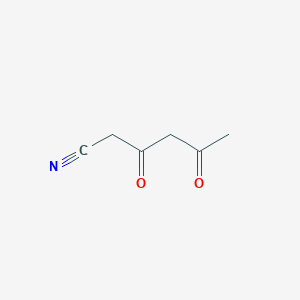

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
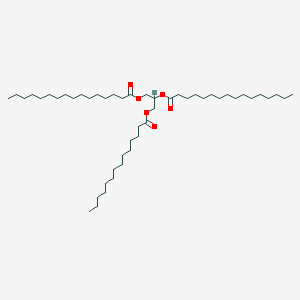
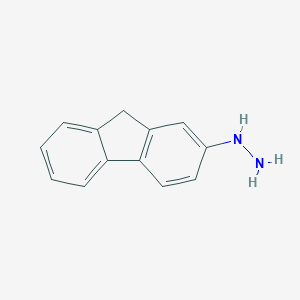

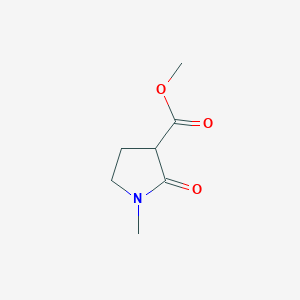
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
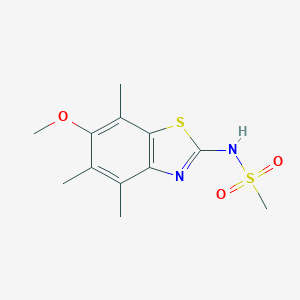
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
